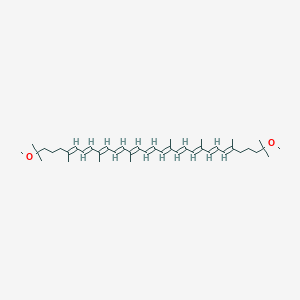
3,4,3',4'-Tetrahydrospirilloxanthin
Description
Properties
CAS No. |
13833-01-7 |
|---|---|
Molecular Formula |
C42H64O2 |
Molecular Weight |
601 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene |
InChI |
InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
InChI Key |
LCTIOHZQWXQPIB-VYCPWLLESA-N |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Origin of Product |
United States |
Scientific Research Applications
Nutraceutical Applications
1. Antioxidant Properties
3,4,3',4'-Tetrahydrospirilloxanthin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that carotenoids can scavenge free radicals effectively, thereby potentially reducing the risk of chronic diseases related to oxidative damage. For instance, the antioxidant capacity of this compound has been evaluated using various assays such as DPPH and FRAP, demonstrating its efficacy in neutralizing reactive oxygen species (ROS) .
2. Food Industry
Due to its vibrant color, this compound can be utilized as a natural colorant in food products. The demand for natural additives has surged as consumers become more health-conscious and seek alternatives to synthetic dyes. Research indicates that carotenoids not only enhance the visual appeal of food but may also provide health benefits associated with their antioxidant properties .
Photovoltaic Applications
1. Dye-Sensitized Solar Cells (DSSCs)
Recent advancements have explored the integration of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light and convert it into energy makes it a promising candidate for enhancing the efficiency of solar cells. Studies have reported that incorporating bacterial carotenoids like this one can improve the photoelectric conversion efficiency of DSSCs . This application not only contributes to renewable energy solutions but also aligns with sustainable practices by utilizing biological materials.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional and Ecological Roles
- Light Harvesting : 3,4,3',4'-Tetrahydrospirilloxanthin is integral to the LH1-RC complex in Thiorhodovibrio strain 970, enabling absorption at ~915 nm—significantly red-shifted compared to complexes containing spirilloxanthin .
- Photoprotection: Its saturated bonds may reduce reactivity with singlet oxygen, offering different antioxidant mechanisms compared to more unsaturated carotenoids like spirilloxanthin .
- Antimicrobial and Antiviral Activity: While Kocuria sp. RAM1 carotenoids (including the tetrahydro compound) show anti-HSV-1 and anticancer activity, specific efficacy data for this compound remain underexplored .
Distribution in Microbial Taxa
Table 2: Occurrence of this compound vs. Other Carotenoids
- Niche Adaptation: The tetrahydro compound is rare and restricted to bacteria with truncated spirilloxanthin pathways (e.g., Thiorhodovibrio), whereas spirilloxanthin is prevalent in diverse anoxygenic phototrophs .
Q & A
Basic Research Questions
Q. How is 3,4,3',4'-Tetrahydrospirilloxanthin identified and quantified in plant or microbial extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection is commonly used. For example, in Asteraceae species, GC-MS identified the compound at 3.40% abundance in bioactive extracts . Retention time and spectral matching against reference standards are critical for confirmation. Quantitative analysis requires calibration curves with purified standards, ideally synthesized via controlled biosynthetic pathways (e.g., crt gene-modified bacterial strains) .
Q. What are the key enzymes and genetic pathways involved in its biosynthesis?
- Methodological Answer : The compound is synthesized via a truncated spirilloxanthin pathway in bacteria lacking crtD (acyclic carotene C-3,4 desaturase). Key enzymes include:
- CrtC : Catalyzes hydration of lycopene to form intermediates like 3,4-dihydroanhydrorhodovibrin.
- CrtF : Methylates hydroxylated intermediates to produce this compound.
Gene knockout studies in Rhodospirillum rubrum and Thiocapsa roseopersicina confirm that crtD inactivation shifts the pathway toward this compound .
Advanced Research Questions
Q. How can experimental conditions be optimized to enhance this compound yield in bacterial cultures?
- Methodological Answer : Use a Taguchi orthogonal array design to test variables:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


